
3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
合成経路と反応条件
3-(1-フェニル-3-(2-チエニル)-1H-ピラゾール-4-イル)-1-(2-チエニル)-2-プロペン-1-オンの合成には、通常、次の手順が含まれます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンの反応によって合成できます。
フェニル基とチエニル基の付加: フェニル基とチエニル基は、求電子置換反応によって導入できます。
プロペノン部分の形成: 最後のステップでは、アルドール縮合反応によってプロペノン部分形成されます。
工業的製造方法
この化合物の工業的製造方法は、大規模生産のために上記の合成経路を最適化することになるでしょう。これには、反応効率を高めるための触媒の使用、温度や圧力などの反応条件の制御、再結晶やクロマトグラフィーなどの技術による最終生成物の精製が含まれます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にチエニル基で酸化反応を受ける可能性があり、スルホキシドやスルホンを形成します。
還元: 還元反応は、プロペノン部分のカルボニル基を標的にし、アルコールに変換できます。
置換: フェニル環とチエニル環で、求電子置換反応と求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) や過マンガン酸カリウム (KMnO₄) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化アルミニウムリチウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: ハロゲン (例:Br₂) や求核剤 (例:NH₃) などの試薬を適切な条件下で使用できます。
主な生成物
酸化: スルホキシド、スルホン。
還元: アルコール。
置換: ハロゲン化またはアミノ化誘導体。
4. 科学研究への応用
化学
触媒作用: この化合物は、配位化学においてリガンドとして使用して、さまざまな有機反応の触媒として作用する金属錯体を形成できます。
材料科学: この化合物は、導電率や熱安定性などの特性を修正するために、ポリマーに組み込むことができます。
生物学
創薬: この化合物は、複素環式構造のため、創薬、特に抗炎症剤や抗がん剤のファーマコフォアとしての可能性を探ることができます。
医学
診断剤: この化合物は、PET スキャンなどの画像化技術で使用する放射性同位体で標識できます。
産業
染料と顔料: この化合物の共役系は、特定の色特性を持つ新しい染料や顔料を開発するために利用できます。
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propenone moiety, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to modify their properties, such as conductivity or thermal stability.
Biology
Drug Development: Due to its heterocyclic structure, the compound can be explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory or anticancer agents.
Medicine
Diagnostic Agents: The compound can be labeled with radioactive isotopes for use in imaging techniques like PET scans.
Industry
Dyes and Pigments: The compound’s conjugated system can be exploited to develop new dyes and pigments with specific color properties.
作用機序
3-(1-フェニル-3-(2-チエニル)-1H-ピラゾール-4-イル)-1-(2-チエニル)-2-プロペン-1-オンの作用機序は、その特定の用途によって異なります。たとえば、医薬品として使用される場合、体内の特定の酵素や受容体に作用して、その活性を調節する可能性があります。フェニル基とチエニル基は、これらの分子標的への結合親和性を高めることができ、ピラゾール環は水素結合やπ-π相互作用に関与できます。
6. 類似の化合物との比較
類似の化合物
3-(1-フェニル-1H-ピラゾール-4-イル)-1-(2-チエニル)-2-プロペン-1-オン: 追加のチエニル基がありません。
3-(1-フェニル-3-(2-チエニル)-1H-ピラゾール-4-イル)-1-プロペン-1-オン: プロペノン部分に2番目のチエニル基がありません。
独自性
3-(1-フェニル-3-(2-チエニル)-1H-ピラゾール-4-イル)-1-(2-チエニル)-2-プロペン-1-オンは、フェニル基とチエニル基の両方が存在することから、類似の化合物と比べて独自です。
類似化合物との比較
Similar Compounds
3-(1-Phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one: Lacks the additional thienyl group.
3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-propen-1-one: Lacks the second thienyl group in the propenone moiety.
Uniqueness
The presence of both phenyl and thienyl groups in 3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one makes it unique compared to similar compounds
特性
分子式 |
C20H14N2OS2 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
(E)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H14N2OS2/c23-17(18-8-4-12-24-18)11-10-15-14-22(16-6-2-1-3-7-16)21-20(15)19-9-5-13-25-19/h1-14H/b11-10+ |
InChIキー |
YCBXJWKYEKUHJM-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C/C(=O)C4=CC=CS4 |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=CC(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide](/img/structure/B11977914.png)


![3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B11977937.png)

![(5E)-2-(4-tert-butylphenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11977954.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977960.png)
![[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B11977961.png)
![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11977964.png)
![4-[(4-Benzyl-piperazin-1-ylimino)-methyl]-phenol](/img/structure/B11977983.png)

